Synthetic Step-Count and Hazard Profile Advantage: 3-Step KHMDS/NaHMDS Process vs. Prior Art 4–5 Step Routes for Fexofenadine Intermediate Production
The Sanofi-Aventis patented process (US 10,336,698) achieves synthesis of the target compound in 3 synthetic steps from commercially available fluorobenzene or chlorobenzene, compared to 4–5 steps required by all prior art routes (Schemes 1–6 in the patent). [1] Using KHMDS as base with 4 equivalents of isobutyronitrile at 30–60°C, a yield of 80% of the desired compound of formula I was obtained. [2] Using NaHMDS (1.5 eq.) with 2 equivalents of isobutyronitrile at 55°C, a yield of approximately 66% was achieved. [3] In contrast, the prior art Wang et al. method (Org. Proc. Res. Dev. 2010, 14, 1464–68) required 4 synthetic steps and furnished the product in only up to 83% yield as an unwanted by-product under specific conditions. [4] Critically, prior art methods involve hazardous reagents: radical bromination, highly toxic cyanide sources, methyl iodide, and stoichiometric tin compounds—all eliminated in the Sanofi process. [5]
| Evidence Dimension | Number of synthetic steps from commodity starting materials |
|---|---|
| Target Compound Data | 3 steps (Sanofi process: fluorobenzene → cyclopropyl-(4-fluorophenyl)methanon → compound of formula I via nucleophilic aromatic substitution with isobutyronitrile/KHMDS) |
| Comparator Or Baseline | 4–5 steps (prior art US 6,340,761, Wang et al. 2010, Di Giacomo et al. 1999, and US 6,340,761 Scheme E) |
| Quantified Difference | 33–40% reduction in synthetic steps; elimination of radical bromination, cyanide salt handling, methyl iodide alkylation, and tin-based reagents |
| Conditions | Patent examples: KHMDS (1.5–2 eq.), isobutyronitrile (4 eq.), 30–60°C, toluene solvent; or NaHMDS (1.5 eq.), isobutyronitrile (2 eq.), 55°C, 3 h |
Why This Matters
A 3-step process with 80% yield and elimination of hazardous reagents directly reduces manufacturing cost, operational safety risk, and regulatory burden for pharmaceutical intermediate procurement compared to legacy 4–5 step routes involving toxic cyanide and methyl iodide.
- [1] Wehlan H, Rossen K, Schaefer A, assignors to Sanofi-Aventis Deutschland GmbH. Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. US Patent 10,336,698. Issued July 2, 2019. Available at: https://patents.justia.com/patent/10336698 (lines 100–108, Scheme 7) View Source
- [2] Wehlan H, Rossen K, Schaefer A. US Patent 10,336,698. Lines 187–188: 'A yield of 80% of the compound of formula I was obtained at temperatures between 30-60°C, 4 equivalents of the nitrile and 1.5-2 equivalents of KHMDS.' View Source
- [3] Wehlan H, Rossen K, Schaefer A. US Patent 10,336,698. Lines 222–223: 'Good results (about 66%) were obtained with 1.5 eq. of NaHMDS, 2 equivalents of isobutyronitrile and 1 equivalent of compound XXa at 55°C for 3 h.' View Source
- [4] Wehlan H, Rossen K, Schaefer A. US Patent 10,336,698. Lines 37–45: 'Wang et al. (Org. Proc. Res. and Dev. 2010, 14, 1464-68)... Even though compound of formula I is an unwanted by-product the specific conditions furnished the product up to 83% yield (Table 2, line 1).' View Source
- [5] Wehlan H, Rossen K, Schaefer A. US Patent 10,336,698. Lines 34–36, 52–56: prior art processes described as 'involving several hazardous steps such as radical bromination, handling of highly toxic and industrially undesirable compounds such as cyanide and methyl iodide' and 'lack industrial applicability due to an expensive, volatile and highly toxic cyanide source and need of stoichiometric quantities of a toxic tin compound.' View Source
